molecular formula C18H32O4 B058198 (10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid CAS No. 5502-91-0

(10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid

Cat. No.: B058198
CAS No.: 5502-91-0
M. Wt: 312.4 g/mol
InChI Key: JGUNZIWGNMQSBM-ZJHFMPGASA-N
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Description

(10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid is a hydroperoxide derivative of linoleic acid. It is a polyunsaturated fatty acid with a hydroperoxy group at the 9th carbon and double bonds at the 10th and 12th positions in the E and Z configurations, respectively. This compound is significant in various biochemical and industrial processes due to its reactive nature and role in lipid peroxidation.

Scientific Research Applications

(10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid has diverse applications in scientific research:

Future Directions

The role of lipid metabolism in aging, lifespan regulation, and age-related disease has been an emerging area of research . Oxidized α-linolenic acid generates oxylipins, and the oxylipin 9S‐hydroperoxy‐10E,12Z,15Z‐octadecatrienoic acid further increases longevity in α-linolenic acid‐treated worms . This suggests that “(10E,12Z)-9-Hydroperoxyoctadeca-10,12-dienoic acid” and similar compounds may have potential applications in aging and lifespan research.

Mechanism of Action

Target of Action

The primary target of (10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid, also known as R9G4SN7TYX, is the Putative aminooxidase in Propionibacterium acnes . This enzyme plays a crucial role in the metabolism of certain amino acids.

Mode of Action

It is known that the compound interacts with the putative aminooxidase, potentially altering its function

Biochemical Pathways

It is known that the compound is a derivative of linoleic acid, a polyunsaturated omega-6 fatty acid . Linoleic acid is involved in various biological processes, including inflammation and cell signaling. The alteration of these processes by R9G4SN7TYX could have downstream effects on various cellular functions.

Pharmacokinetics

It is known that the compound is a small molecule , which suggests it may be readily absorbed and distributed in the body

Result of Action

R9G4SN7TYX has been found to exhibit cytotoxic activity against human ovarian cancer cells . It induces apoptosis in these cells through the loss of mitochondrial membrane potential and the increase in caspase-3/7 activities . This suggests that the compound’s action results in programmed cell death, which could have therapeutic implications in the treatment of certain cancers.

Action Environment

It is known that the compound is isolated from the calyx of eggplants , suggesting that its production and stability may be influenced by the growth conditions of this plant

Biochemical Analysis

Biochemical Properties

(10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid participates in various physiological processes such as cell signaling, cell proliferation, and cell apoptosis . It interacts with various enzymes, proteins, and other biomolecules, and these interactions are crucial for its role in these processes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with various enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes interactions with any transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are important aspects of its biochemical role . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid typically involves the oxidation of linoleic acid. One common method is the autoxidation process, where linoleic acid is exposed to oxygen in the presence of a catalyst, such as a metal ion or enzyme, under controlled conditions. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the hydroperoxide group.

Industrial Production Methods: Industrial production of this compound often employs large-scale oxidation processes using continuous flow reactors. These reactors ensure a consistent supply of oxygen and maintain optimal reaction conditions to maximize yield. The product is then purified using techniques such as chromatography or crystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: (10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of secondary oxidation products such as aldehydes, ketones, and carboxylic acids.

    Reduction: The hydroperoxy group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The hydroperoxy group can be substituted with other functional groups through reactions with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Oxygen or ozone in the presence of catalysts like manganese dioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols or amines under mild conditions.

Major Products Formed:

Comparison with Similar Compounds

    (10E,12Z)-octadeca-10,12-dienoic acid: Lacks the hydroperoxy group, making it less reactive.

    (9Z,11E)-octadeca-9,11-dienoic acid: Has double bonds in different positions, affecting its reactivity and biological activity.

Uniqueness: (10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid is unique due to its hydroperoxy group, which imparts high reactivity and makes it a valuable compound for studying oxidative processes and developing bio-based materials .

Properties

IUPAC Name

(10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O4/c1-2-3-4-5-6-8-11-14-17(22-21)15-12-9-7-10-13-16-18(19)20/h6,8,11,14,17,21H,2-5,7,9-10,12-13,15-16H2,1H3,(H,19,20)/b8-6-,14-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUNZIWGNMQSBM-ZJHFMPGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC(CCCCCCCC(=O)O)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C=C\C(CCCCCCCC(=O)O)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901347925
Record name (10E,12Z)-9-Hydroperoxy-10,12-octadecadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 9(S)-HPODE
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006940
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5502-91-0
Record name Linoleic acid 9-hydroperoxide, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005502910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (10E,12Z)-9-Hydroperoxy-10,12-octadecadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LINOLEIC ACID 9-HYDROPEROXIDE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9G4SN7TYX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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